1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol
Overview
Description
1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, also known as 4,4’-dihydroxyhydrobenzoin, is an organic compound with the molecular formula C14H14O4. This compound is characterized by the presence of two hydroxyphenyl groups attached to an ethane-1,2-diol backbone. It is a white crystalline solid that is soluble in organic solvents and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4’-dihydroxybenzil using sodium borohydride in an ethanol solution. The reaction is typically carried out at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the compound can be produced by the catalytic hydrogenation of 4,4’-dihydroxybenzil. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4’-dihydroxybenzil using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 4,4’-dihydroxyhydrobenzoin using reducing agents like sodium borohydride.
Substitution: The hydroxy groups can undergo substitution reactions with acyl chlorides or alkyl halides to form esters or ethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4,4’-dihydroxybenzil.
Reduction: 4,4’-dihydroxyhydrobenzoin.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of high-performance polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol involves its ability to donate hydrogen atoms from its hydroxy groups, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through the formation of stable phenoxyl radicals. The compound also interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but with two methyl groups at the central carbon.
Bisphenol F (BPF): Similar structure with a methylene bridge instead of an ethane-1,2-diol backbone.
Bisphenol S (BPS): Contains a sulfone group instead of an ethane-1,2-diol backbone.
Uniqueness
1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol is unique due to its ethane-1,2-diol backbone, which imparts distinct chemical and physical properties compared to other bisphenols. Its ability to undergo a variety of chemical reactions and its potential antioxidant properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDZLQANHNACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884135 | |
Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5173-27-3 | |
Record name | 1,2-Bis(4-hydroxyphenyl)-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5173-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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